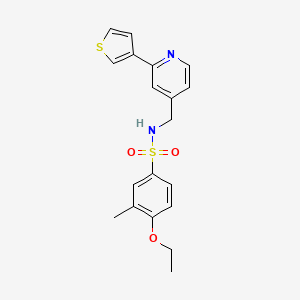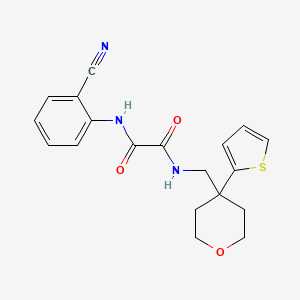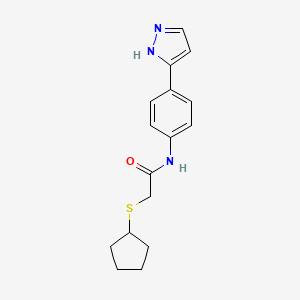![molecular formula C22H19N3O B2401698 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine CAS No. 702648-02-0](/img/structure/B2401698.png)
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” belongs to the class of organic compounds known as 2,3-diphenylfurans . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” are not found in the retrieved papers, pyrrolidine derivatives are known to undergo various chemical reactions, including ring construction and functionalization .Applications De Recherche Scientifique
The pyridopyrimidine scaffold combines pyridine and pyrimidine rings, resulting in four possible structures based on the nitrogen atom’s position. These compounds have been extensively studied for their therapeutic applications .
Pyrido [2,3-d]pyrimidines
This subclass includes compounds with a pyridopyrimidine core where the nitrogen atom is located in the pyridine ring. Notably, some derivatives exhibit promising biological activities. For instance, palbociclib , developed by Pfizer, is used in breast cancer treatment. Another compound, dilmapimod , shows potential activity against rheumatoid arthritis .
Pyrido [3,2-d]pyrimidines
Finally, this subclass involves compounds with the nitrogen atom positioned between the pyridine and pyrimidine rings. Their biological activities and synthetic routes warrant further exploration.
Mécanisme D'action
Target of Action
The primary target of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine interacts with the α-amylase enzyme, inhibiting its activity . The compound’s interaction with the enzyme was investigated through molecular docking with the Bacillus paralicheniformis α-amylase enzyme . The most active compounds displayed a binding affinity from -8.2 to -8.5 kcal/mol .
Biochemical Pathways
By inhibiting the α-amylase enzyme, 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine affects the carbohydrate digestion pathway . This results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated via in silico ADMET and molecular docking analysis . .
Result of Action
The inhibition of the α-amylase enzyme by 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine leads to a slower rise in blood glucose levels following a meal . This can help in managing hyperglycemia, a condition characterized by an excessively high level of glucose in the blood .
Action Environment
The action, efficacy, and stability of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine can be influenced by various environmental factors.
Propriétés
IUPAC Name |
5,6-diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-3-9-16(10-4-1)18-19-21(25-13-7-8-14-25)23-15-24-22(19)26-20(18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMWSGBLYWBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)


![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)


![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)